molecular formula C7H3Cl2F2NO2 B1410750 2,4-Dichloro-5-nitrobenzodifluoride CAS No. 1803825-29-7

2,4-Dichloro-5-nitrobenzodifluoride

Cat. No.: B1410750
CAS No.: 1803825-29-7
M. Wt: 242 g/mol
InChI Key: DLSJALHAZTUQKE-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-nitrobenzodifluoride is an organic compound with the molecular formula C7H2Cl2F2NO2. It is a derivative of benzene, where two chlorine atoms, one nitro group, and two fluorine atoms are substituted on the benzene ring. This compound is known for its applications in various chemical syntheses and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichloro-5-nitrobenzodifluoride can be synthesized through a multi-step process involving the nitration and halogenation of benzene derivatives. One common method involves the nitration of 2,4-dichlorobenzene to introduce the nitro group, followed by the introduction of fluorine atoms through halogen exchange reactions. The reaction conditions typically involve the use of strong acids like sulfuric acid and nitric acid for nitration, and fluorinating agents such as hydrogen fluoride or fluorine gas for the halogen exchange.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-nitrobenzodifluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Products include substituted amines or ethers.

    Reduction: The major product is 2,4-dichloro-5-aminobenzodifluoride.

    Oxidation: Products include various oxidation states of the nitro group, such as nitroso or hydroxylamine derivatives.

Scientific Research Applications

2,4-Dichloro-5-nitrobenzodifluoride is used in several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-nitrobenzodifluoride involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the halogen atoms can form halogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-nitrobenzotrifluoride: Similar structure but with three fluorine atoms instead of two.

    2-Chloro-5-nitrobenzodifluoride: Contains one chlorine atom and two fluorine atoms.

    4-Chloro-3-nitrobenzodifluoride: Chlorine and nitro groups are positioned differently on the benzene ring.

Uniqueness

2,4-Dichloro-5-nitrobenzodifluoride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and fluorine atoms, along with the nitro group, makes it a versatile intermediate for various chemical reactions and applications.

Properties

IUPAC Name

1,5-dichloro-2-(difluoromethyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F2NO2/c8-4-2-5(9)6(12(13)14)1-3(4)7(10)11/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSJALHAZTUQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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